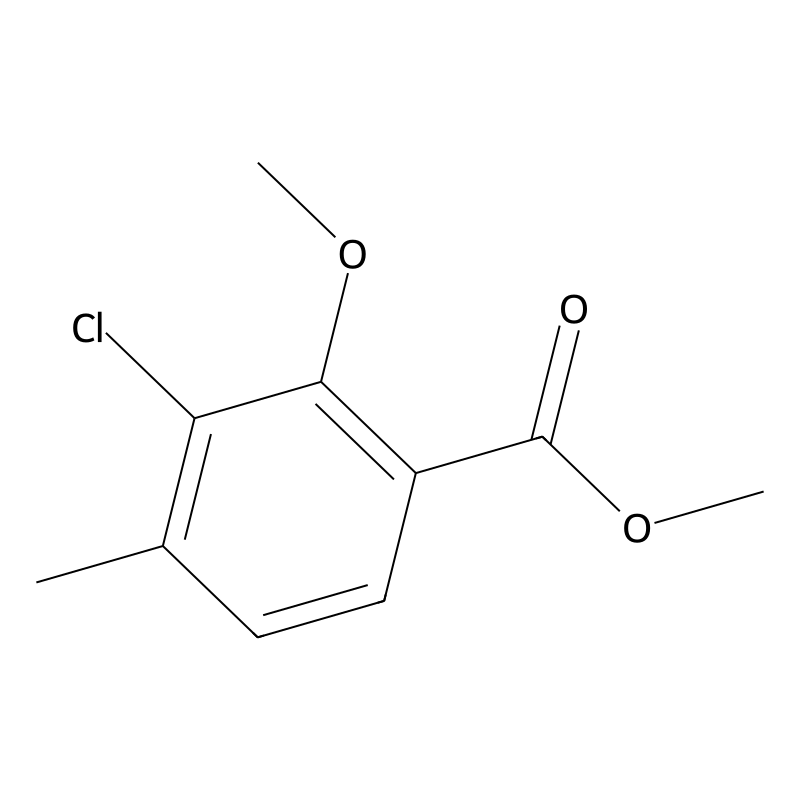

Methyl 3-chloro-2-methoxy-4-methylbenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 3-chloro-2-methoxy-4-methylbenzoate is an organic compound categorized as an aromatic ester. It is derived from 3-chloro-2-methoxy-4-methylbenzoic acid, with the carboxylic acid group replaced by a methyl ester group. This compound exhibits unique structural characteristics due to the presence of chlorine and methoxy groups, contributing to its chemical reactivity and potential applications in various fields.

One notable reaction involving methyl 3-chloro-2-methoxy-4-methylbenzoate is hydrolysis, where the ester bond is cleaved in the presence of water, producing 3-chloro-2-methoxy-4-methylbenzoic acid and methanol:

This reaction highlights the compound's potential for further transformations in synthetic chemistry.

Research indicates that methyl 3-chloro-2-methoxy-4-methylbenzoate may exhibit biological activity as a semiochemical. Semiochemicals are substances that mediate interactions between organisms, often influencing behaviors such as attraction or repulsion. Its potential role in ecological interactions suggests avenues for further exploration in pest management and ecological studies .

Methyl 3-chloro-2-methoxy-4-methylbenzoate has potential applications in various fields:

- Agriculture: As a semiochemical, it may be used in pest management strategies.

- Pharmaceuticals: Its derivatives could serve as intermediates in the synthesis of biologically active compounds.

- Chemical Industry: It may be utilized as a building block for synthesizing more complex organic molecules.

Studies on methyl 3-chloro-2-methoxy-4-methylbenzoate's interactions with other chemical species are necessary to fully understand its reactivity and potential applications. Interaction studies could involve examining its behavior in various solvents or its reactivity with nucleophiles and electrophiles.

Methyl 3-chloro-2-methoxy-4-methylbenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl benzoate | Simple aromatic ester | Lacks halogen and methoxy substituents |

| Methyl 3-chloro-4-methylbenzoate | Contains chlorine and methyl groups | Different positioning of substituents |

| Methyl 2-methoxybenzoate | Contains a methoxy group | Lacks chlorine substitution |

| Methyl 4-hydroxybenzoate | Contains a hydroxyl group | Different functional group affecting reactivity |

Methyl 3-chloro-2-methoxy-4-methylbenzoate stands out due to its specific arrangement of functional groups, which may influence its chemical behavior and biological activity compared to these similar compounds.